molecular formula C8H17NO B2651207 rac-(1r,2r)-2-(methylamino)cycloheptan-1-ol CAS No. 1821719-27-0

rac-(1r,2r)-2-(methylamino)cycloheptan-1-ol

Cat. No.: B2651207
CAS No.: 1821719-27-0
M. Wt: 143.23
InChI Key: LHALKOBIUICPLZ-HTQZYQBOSA-N
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Description

“Rac-(1r,2r)-2-(methylamino)cycloheptan-1-ol” is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cycloheptane ring with a methylamino group and a hydroxyl group attached to it, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1r,2r)-2-(methylamino)cycloheptan-1-ol typically involves the following steps:

    Formation of the Cycloheptane Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Methylamino Group: This step often involves the use of methylamine in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can undergo reduction reactions to form various derivatives. For example, the methylamino group can be reduced to an amine using hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC

    Reduction: Hydrogenation with palladium on carbon

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products

    Oxidation: Formation of ketones

    Reduction: Formation of amines

    Substitution: Formation of alkyl halides

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Due to its chiral nature, it can be used in the development of chiral catalysts for asymmetric synthesis.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development:

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(1r,2r)-2-(methylamino)cycloheptan-1-ol would depend on its specific application. For example, if used as a drug, it might interact with specific receptors or enzymes in the body, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanol: Similar structure but lacks the methylamino group.

    Cycloheptanamine: Similar structure but lacks the hydroxyl group.

    2-(Methylamino)cyclohexanol: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.

Uniqueness

    Chirality: The presence of chiral centers makes rac-(1r,2r)-2-(methylamino)cycloheptan-1-ol unique compared to its achiral counterparts.

    Functional Groups:

Properties

IUPAC Name

(1R,2R)-2-(methylamino)cycloheptan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9-7-5-3-2-4-6-8(7)10/h7-10H,2-6H2,1H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHALKOBIUICPLZ-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCCCC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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